molecular formula C10H10O4 B1203809 2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1203809
M. Wt: 194.18 g/mol
InChI Key: IWQBULDDQSARRE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.

Scientific Research Applications

Synthesis Techniques

  • A novel one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones, which includes 2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, using a Pd(PPh3)4/AgOAc catalytic system offers a simple, efficient method with good yields (65–87%) (H. Liu et al., 2012).

Biological Applications

  • This compound is found in various polyketides isolated from desert endophytic fungi, suggesting its potential in natural product chemistry and drug discovery (L. Y. Li et al., 2018).
  • The endophytic fungus Penicillium sp. KMU18029 produces a new polyketone compound, (3S,4R)-3,4,8-trihydroxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one, with weak antimicrobial activities, demonstrating its potential in antimicrobial research (Chang Li et al., 2023).

Chemical Properties and Reactions

  • Studies on the total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2 H)-one provide insights into the chemical properties and potential applications of similar compounds (V. Suresh et al., 2010).

Antimicrobial Metabolites

  • Aquatic fungus Delitschia corticola produces metabolites, including variants of 3,4-dihydronaphthalen-1(2H)-one, with antimicrobial properties, highlighting its significance in antimicrobial research (R. Sun et al., 2011).

Novel Derivatives

  • Novel mast cell-stabilising amine derivatives of 3,4-dihydronaphthalen-1(2H)-one indicate its potential in developing treatments for allergic and inflammatory conditions (J. Barlow et al., 2011).

properties

Product Name

2,4,5-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,4S)-2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2/t7-,8+/m0/s1

InChI Key

IWQBULDDQSARRE-JGVFFNPUSA-N

Isomeric SMILES

C1[C@@H](C2=C(C=CC=C2O)C(=O)[C@@H]1O)O

Canonical SMILES

C1C(C2=C(C=CC=C2O)C(=O)C1O)O

synonyms

2,4,5-THTO
2,4,5-trihydroxy-1-tetralone
2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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